(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276532
InChI: InChI=1S/C26H19N5O3S2/c1-33-19-11-10-16(13-20(19)34-2)24-27-26-31(29-24)25(32)22(36-26)14-17-15-30(18-7-4-3-5-8-18)28-23(17)21-9-6-12-35-21/h3-15H,1-2H3/b22-14-
SMILES:
Molecular Formula: C26H19N5O3S2
Molecular Weight: 513.6 g/mol

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16276532

Molecular Formula: C26H19N5O3S2

Molecular Weight: 513.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C26H19N5O3S2
Molecular Weight 513.6 g/mol
IUPAC Name (5Z)-2-(3,4-dimethoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C26H19N5O3S2/c1-33-19-11-10-16(13-20(19)34-2)24-27-26-31(29-24)25(32)22(36-26)14-17-15-30(18-7-4-3-5-8-18)28-23(17)21-9-6-12-35-21/h3-15H,1-2H3/b22-14-
Standard InChI Key ADOAZBZJSJKCFK-HMAPJEAMSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2)OC

Introduction

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene} thiazolo[3,2-b] triazol-6(5H)-one is a heterocyclic molecule that integrates multiple pharmacologically significant moieties. Its structure combines thiazole, triazole, pyrazole, and aromatic substituents, which are known for their diverse biological activities. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents.

Structural Features

The molecular structure of the compound is defined by:

  • Core Framework: A fused thiazolo[3,2-b] triazole system.

  • Substituents:

    • A Z-configured olefinic bond at position 5.

    • A 3,4-dimethoxyphenyl group at position 2.

    • A pyrazole moiety substituted with phenyl and thiophen-2-yl groups attached to the methylidene linkage.

The presence of electron-donating methoxy groups and aromatic systems enhances the compound's potential reactivity and biological interactions.

Synthesis and Characterization

The synthesis of similar thiazolo-triazole derivatives typically involves:

  • Starting Materials: Functionalized triazole-thiol precursors.

  • Reaction Conditions: Cyclization reactions under basic or acidic conditions with aldehydes or ketones to form fused heterocyclic systems.

  • Characterization Techniques:

    • NMR Spectroscopy: To confirm the chemical shifts of protons and carbons in different environments.

    • Mass Spectrometry (MS): For molecular weight verification.

    • X-ray Crystallography: To elucidate the three-dimensional structure and confirm the Z-configuration of the double bond.

For instance, related compounds have shown interplanar angles between fused rings of approximately 1–2°, indicating near coplanarity .

Biological Activities

Compounds with similar structural motifs exhibit a wide range of biological activities:

  • Antimicrobial Activity:

    • Effective against bacterial strains due to the electron-rich heteroatoms in thiazole and triazole rings .

    • Potential antifungal properties mediated by disruption of fungal cell walls.

  • Anticancer Potential:

    • The aromatic substituents and planar structure facilitate DNA intercalation or enzyme inhibition .

    • Pyrazole derivatives are known to inhibit kinases involved in cancer progression.

  • Anti-inflammatory Effects:

    • Methoxy-substituted phenyl groups enhance antioxidant properties by scavenging free radicals .

Molecular Modeling Insights

Molecular docking studies on related compounds suggest strong binding affinities to biological targets such as:

  • Enzymes involved in microbial resistance pathways.

  • Kinases implicated in cancer signaling cascades.
    These interactions are stabilized by hydrogen bonding and π–π stacking with active site residues .

Comparative Data Table

PropertyDescription
Molecular FormulaC24_{24}H19_{19}N5_5O3_{3}S
Molecular Weight~461 g/mol
Key Functional GroupsThiazole, Triazole, Pyrazole, Dimethoxyphenyl
Biological ActivitiesAntimicrobial, Anticancer, Anti-inflammatory
Characterization TechniquesNMR (proton/carbon), MS, X-ray crystallography
Pharmacophore ContributionAromaticity (binding), Heteroatoms (reactivity), Methoxy groups (stability)

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